3-Bromo-2-ethynylquinoline
Description
3-Bromo-2-ethynylquinoline is a quinoline derivative featuring a bromine substituent at position 3 and an ethynyl (C≡CH) group at position 2. The quinoline scaffold is a privileged structure in medicinal and materials chemistry due to its aromaticity and tunable electronic properties. The bromine atom at position 3 serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethynyl group enables further functionalization via alkyne-specific reactions such as Sonogashira coupling or cycloadditions .
Properties
IUPAC Name |
3-bromo-2-ethynylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h1,3-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQSCOVUBXPRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethynylquinoline typically involves the bromination of 2-ethynylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 3 participates in transition metal-catalyzed cross-coupling reactions, enabling selective functionalization.
Suzuki-Miyaura Coupling
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Reagents/conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.
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Product : 3-Aryl-2-ethynylquinoline derivatives.
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Yield : 70–85% (extrapolated from analogous bromoquinolines) .
Sonogashira Coupling
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Reagents/conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C.
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Product : 2-Alkynyl-3-ethynylquinoline derivatives.
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Note : The ethynyl group at position 2 facilitates sequential coupling, enabling polycyclic architectures .
Cyclization Reactions
The ethynyl group undergoes cyclization under catalytic or acidic conditions to form fused heterocycles.
TMSBr-Promoted Cyclization
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Reagents/conditions : TMSBr, CH₃NO₂, 60°C.
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Product : 4-Bromo-furo[3,4-b]quinoline derivatives.
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Mechanism : Activation of the ethynyl group by TMSBr, followed by intramolecular cyclization .
Heck Coupling Cyclization
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Reagents/conditions : PdBr₂, AcOK, DMA, 90°C.
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Product : Tetracyclic isoindolo[2,1-a]quinoline derivatives.
Nucleophilic Substitution
The bromine atom is susceptible to nucleophilic displacement.
Halogen Exchange
Amine Substitution
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Reagents/conditions : Morpholine, K₂CO₃, DMF, 100°C.
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Product : 3-Morpholino-2-ethynylquinoline.
Oxidation and Reduction
The ethynyl group can be selectively modified without affecting the bromine substituent.
Oxidation to Ketone
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Reagents/conditions : SeO₂, dioxane, reflux.
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Product : 3-Bromo-2-quinolinecarbaldehyde.
Partial Hydrogenation
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Reagents/conditions : H₂, Lindlar catalyst, EtOAc.
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Product : 3-Bromo-2-vinylquinoline.
Key Mechanistic Insights
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Bromine Reactivity : The electron-withdrawing effect of the ethynyl group enhances the electrophilicity of the C-Br bond, facilitating nucleophilic substitution .
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Ethynyl Group Activation : TMSBr or Cu(I) catalysts stabilize intermediates during cyclization, enabling regioselective transformations .
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of 3-bromo-2-ethynylquinoline can be achieved through various methods, including the Vilsmeier-Haack reaction, which is commonly used to introduce functional groups into quinoline derivatives. The compound serves as a precursor for creating more complex molecules with potential therapeutic applications.
Table 1: Synthetic Methods for this compound
Pharmacological Applications
This compound and its derivatives have shown promise in various pharmacological studies. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, hybrids formed from this compound have been tested against multidrug-resistant organisms, showcasing their potential as new antimicrobial agents.
Case Study: Antimicrobial Activity Evaluation
A study conducted on a series of quinoline derivatives, including this compound, demonstrated enhanced activity against Mycobacterium bovis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL .
Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively researched. Compounds featuring the quinoline scaffold have been reported to inhibit cancer cell proliferation through various mechanisms.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induction of apoptosis | |
| Quinoline Hybrid | Lung Cancer | Inhibition of cell migration |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinoline ring can significantly alter its pharmacological profile.
Key Findings:
- Substituents at position 4 enhance antimicrobial activity.
- Alkylamino side chains at position 7 increase antiproliferative effects against cancer cells .
Future Directions in Research
The ongoing research into this compound focuses on:
- Developing novel synthetic routes to improve yields and reduce costs.
- Exploring its potential as a scaffold for hybrid compounds targeting specific diseases.
- Investigating its pharmacokinetics and toxicity profiles to assess suitability for clinical applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethynylquinoline is not well-documented. like other quinoline derivatives, it is likely to interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The ethynyl group may also facilitate interactions with specific molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives with bromine and ethynyl substituents exhibit distinct reactivity and applications depending on substituent positions and additional functional groups. Below is a detailed comparison with key analogs:
Substituent Position and Reactivity
- 3-Bromo-8-methyl-4-phenyl-6-(phenylethynyl)quinoline (3n) Structure: Bromine at C3, ethynyl at C6, methyl at C8, phenyl at C4. Synthesis: Pd(PPh₃)₂Cl₂/CuI-mediated Sonogashira coupling of 3,6-dibromo-4-phenyl-8-methylquinoline with phenylacetylene in THF/Et₃N at 50°C . Reactivity: Ethynyl at C6 enables further coupling, while bromine at C3 allows sequential functionalization.
- 3-Bromo-8-aminoquinoline Structure: Bromine at C3, amino group at C6. Synthesis: Reduction of 3-bromo-8-nitroquinoline using Fe powder in HCl/EtOH-H₂O, followed by acetylation with acetyl chloride . Reactivity: The amino group facilitates nucleophilic reactions (e.g., amide bond formation), while bromine at C3 supports cross-coupling.
- Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate Structure: Bromine at C8, hydroxy at C4, ester at C3. Applications: Ester and hydroxy groups enhance polarity, making it suitable for antimicrobial or metal-chelating applications .
Electronic and Steric Effects
- 3-Bromo-2-ethynylquinoline vs. 3-Bromo-3-methyl-1-phenylquinoline-2,4(1H,3H)-dione (3E) The dione rings in 3E increase electron-withdrawing effects, reducing aromaticity compared to this compound. This difference impacts redox behavior and binding affinity in biological targets .
- This compound vs. tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate The isoquinoline core in the latter alters π-π stacking interactions and basicity compared to quinoline derivatives. The dihydro structure reduces planarity, affecting solubility .
Biological Activity
3-Bromo-2-ethynylquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical pathways involving the bromination of quinoline derivatives followed by ethynylation. The presence of the bromine atom and the ethynyl group is critical for enhancing its biological properties.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial activity against a range of pathogens. Studies indicate that compounds with bromine substitutions exhibit enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL | |
| Pseudomonas aeruginosa | 35 µg/mL |
Research has demonstrated that the compound possesses a broad spectrum of activity similar to established antibiotics like ampicillin, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
In vitro studies showed that this compound induces apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase II inhibition. The following table summarizes the findings:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RPMI-8226 (leukemia) | 1.5 | Caspase-3 activation |
| HCT-116 (colon cancer) | 2.0 | DNA intercalation |
| MCF-7 (breast cancer) | 1.8 | Topoisomerase II inhibition |
These results suggest that this compound could serve as a lead compound for the development of new anticancer therapies .
Antiviral Activity
Recent studies have indicated that quinoline derivatives exhibit antiviral properties against various viruses, including HIV and Zika virus. While specific data on this compound's antiviral efficacy is limited, its structural similarity to other active quinolines suggests potential effectiveness.
A study highlighted that certain quinoline derivatives inhibit viral replication by interfering with the viral life cycle at multiple stages .
Case Studies
- Antimicrobial Efficacy : A study conducted by Katariya et al. found that various substituted quinolines, including those similar to this compound, displayed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanisms : Research conducted by Abdelbaset et al. demonstrated that quinoline derivatives could activate apoptotic pathways in leukemia cells, suggesting a mechanism through which this compound may exert its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
